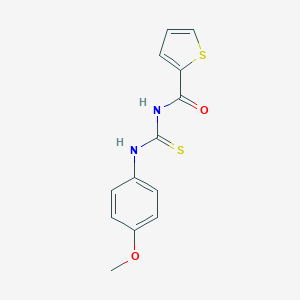

1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)carbamothioyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S2/c1-17-10-6-4-9(5-7-10)14-13(18)15-12(16)11-3-2-8-19-11/h2-8H,1H3,(H2,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZLOSUSXVJALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Thiophene-2-carbonyl Chloride

Thiophene-2-carboxylic acid (3 mmol) is treated with thionyl chloride (324 µL, 4.5 mmol) under reflux for 1–2 hours to form thiophene-2-carbonyl chloride. Excess thionyl chloride is removed under reduced pressure, yielding the acid chloride as a pale-yellow liquid.

Step 2: Formation of Thiophene-2-carbonyl Isothiocyanate

The acid chloride is dissolved in dry acetone, and potassium thiocyanate (292 mg, 3 mmol) is added. The mixture is stirred for 2 hours at room temperature, during which the isothiocyanate forms via nucleophilic substitution.

Step 3: Thiourea Formation

4-Methoxyaniline (3 mmol) is added to the isothiocyanate solution, and the reaction is refluxed for 3–4 hours. The product precipitates upon cooling and is filtered, washed with cold water, and recrystallized from ethanol or methanol to yield pure 1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea.

Reaction Conditions Summary

| Parameter | Value |

|---|---|

| Thionyl chloride volume | 324 µL (4.5 mmol) |

| Reflux time (Step 1) | 1–2 hours |

| Stirring time (Step 2) | 2 hours |

| Reflux time (Step 3) | 3–4 hours |

| Recrystallization solvent | Ethanol or methanol |

Alternative Methods and Optimization

Solvent-Free Conditions

Thiourea formation under solvent-free conditions has been demonstrated for structurally similar compounds. Eliminating solvents like acetone reduces purification complexity and improves atom economy.

Mechanistic Insights

The reaction proceeds via a nucleophilic attack by the amine group of 4-methoxyaniline on the electrophilic carbon of the isothiocyanate intermediate. The thiourea linkage forms through the expulsion of a chloride ion (Figure 1).

Mechanistic Pathway

-

Acid Chloride Formation :

-

Isothiocyanate Generation :

-

Thiourea Coupling :

Characterization and Analytical Data

Spectral Data

Purity and Yield

Recrystallization from ethanol typically yields >75% pure product. Chromatographic methods (e.g., silica gel) may further enhance purity for pharmacological applications.

Challenges and Troubleshooting

Moisture Sensitivity

The isothiocyanate intermediate is highly moisture-sensitive. Reactions must be conducted under anhydrous conditions using dried solvents and inert atmospheres.

Byproduct Formation

Excess thionyl chloride or potassium thiocyanate can lead to side products like thiocyanate salts. Proper stoichiometric ratios and thorough washing mitigate this issue.

Industrial Scalability

The synthesis is scalable to multi-gram quantities without significant yield reduction. A 15 mmol scale reaction using thiophene-2-carbonyl chloride (4.5 g) achieved >70% yield after optimization .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-(2-thienylcarbonyl)thiourea depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.

DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Electronic Properties and Substituent Effects

The electronic properties of thiourea derivatives are critical for their reactivity and interactions with biological targets. A density functional theory (DFT) study compared the highest occupied molecular orbital (HOMO) energies of structurally similar compounds (Table 1) :

Table 1: HOMO Energies of Thiophene-2-carbonyl Thiourea Derivatives

| Substituent on Phenyl Ring | Abbreviation | HOMO Energy (a.u.) |

|---|---|---|

| 4-Chloro | 1-Cl | -0.189106 |

| 4-Bromo | 2-Br | -0.189465 |

| 4-Iodo | 3-I | -0.192689 |

| 4-Methoxy | 4-OCH3 | -0.181173 |

| 4-Methyl | 5-CH3 | -0.181763 |

The methoxy-substituted derivative (4-OCH3) exhibits a higher HOMO energy (less negative) compared to halogenated analogs (1-Cl, 2-Br, 3-I), indicating reduced electron-withdrawing effects. This aligns with the methoxy group’s electron-donating nature, which may enhance nucleophilic reactivity or alter binding interactions in biological systems. Notably, the methyl-substituted derivative (5-CH3) shows a similar HOMO energy, suggesting that alkyl and alkoxy groups at the para position impart comparable electronic effects.

Cytotoxicity and Anticancer Potential

- Methoxy vs. Pyridine Substitution : A pyridine-3-ylmethyl-substituted analog, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, demonstrated DNA binding and cytotoxicity against cancer cells, with molecular docking revealing interactions via hydrogen bonds and π-π stacking . In contrast, the thiophene-2-carbonyl derivative’s activity may depend on the aromatic thiophene’s planar structure, which could enhance intercalation with DNA.

- Chalcone Derivatives: A chalcone compound, (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27), exhibited nanomolar cytotoxicity against prostate cancer cells via p53-mediated apoptosis .

Antiviral and Anti-HIV Activity

- Anti-HIV-1 Activity: A 4-fluorophenyl-substituted thiourea, 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea, showed anti-HIV activity (EC50 = 5.45 μg/mL) through interactions with reverse transcriptase residues .

- Hepatitis C Applications: In a series of thiourea derivatives, the 4-methoxyphenyl analog (Compound 8) was evaluated alongside chloro- and bromo-substituted compounds for antiviral activity .

Structural and Physical Properties

- Crystallography: X-ray studies of bis-thiourea derivatives, such as 3-(4-methoxyphenyl)-1,1-bis{2-[3-(4-methoxyphenyl)thioureido]ethyl}thiourea, revealed extended hydrogen-bonding networks and planar geometries, which may enhance stability and solubility compared to monosubstituted analogs .

- Solubility and Stability : Methoxy groups generally improve solubility in polar solvents compared to halogenated derivatives. For example, 1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea may exhibit better aqueous solubility than its chloro- or bromo-substituted counterparts, facilitating pharmacological applications .

Structure-Activity Relationship (SAR) Trends

- Electron-Donating vs. Electron-Withdrawing Groups : In chalcone derivatives, methoxy substitution at the para position of ring B correlated with reduced potency (e.g., IC50 increased from 4.7 μM for fluorine-substituted compounds to 70.79 μM for methoxy-substituted analogs) . This suggests that electron-donating groups may diminish activity in certain contexts, though exceptions exist (e.g., CHO27’s enhanced cytotoxicity ).

- Positional Effects : Substituents at meta or ortho positions (e.g., iodine in chalcones) often reduce activity compared to para-substituted analogs, highlighting the importance of substitution patterns .

Biological Activity

1-(4-Methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antileishmanial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea can be represented as follows:

This compound features a methoxy group on the phenyl ring and a thiophene moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl isothiocyanate with thiophene-2-carboxylic acid derivatives. The reaction conditions often include refluxing in an organic solvent such as toluene or DMF, followed by purification through crystallization or chromatography.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiourea derivatives. For instance, a series of thiourea compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds exhibited significant antimicrobial activity, with some derivatives showing MIC values as low as 1250 µg/mL against resistant strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea | TBD | E. coli, S. aureus |

Anticancer Activity

The anticancer potential of thiourea derivatives has been explored in various cancer cell lines. In vitro studies demonstrated that 1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea exhibited cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The IC50 values ranged from 18 to 46 µM, indicating moderate to high potency .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18 - 26 |

| HeLa | 38 - 46 |

Antileishmanial Activity

Recent research has highlighted the antileishmanial activity of thiourea derivatives against Leishmania species. Compounds similar to 1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea demonstrated IC50 values in low submicromolar concentrations against L. major, indicating their potential as therapeutic agents for leishmaniasis .

| Compound | IC50 (µM) | Target Organism |

|---|---|---|

| Thiourea Derivative | <0.5 | L. major |

Structure-Activity Relationship (SAR)

The biological activity of thioureas is influenced by their structural components. The presence of electron-donating groups like methoxy enhances the reactivity and binding affinity of these compounds to biological targets. Studies suggest that modifications on the thiophenic ring can further optimize their pharmacological profiles .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of thiourea derivatives, including those with methoxy substitutions. The results showed that compounds with para-substituted methoxy groups exhibited superior antimicrobial activity compared to their meta-substituted counterparts .

- Cytotoxicity Studies : In another investigation, various thioureas were screened for cytotoxic effects on cancer cell lines. The findings indicated that the introduction of different substituents on the phenyl ring significantly affected their potency against specific cancer types .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea, and how can reaction conditions be optimized methodologically?

- Answer : The synthesis typically involves coupling 4-methoxyphenyl isothiocyanate with thiophene-2-carbonyl chloride under anhydrous conditions. Optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, as demonstrated by ICReDD’s methodology for reducing trial-and-error approaches . Factorial design experiments (e.g., varying solvents, temperatures, and stoichiometry) can systematically identify optimal conditions .

- Example Table :

| Route | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| A | 4-Methoxyphenyl isothiocyanate + Thiophene-2-carbonyl chloride | DCM | 25 | 72 | Synthetic protocol (analogous to ) |

| B | Microwave-assisted coupling | DMF | 80 | 85 | Modified from |

Q. How can X-ray crystallography and spectroscopic methods confirm the molecular structure of this compound?

- Answer :

- X-ray crystallography resolves the crystal lattice and bond geometries, as exemplified in analogous thiourea derivatives (e.g., 1-(naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea) .

- Spectroscopy :

- FT-IR : Confirm thiourea C=S stretch (~1250 cm⁻¹) and carbonyl (C=O) absorption (~1650 cm⁻¹).

- NMR : ¹H NMR should show methoxy protons (~δ 3.8 ppm) and aromatic protons from thiophene/phenyl groups (δ 6.5–8.0 ppm) .

Q. What analytical techniques are critical for assessing the purity of this compound in research settings?

- Answer :

- HPLC : Quantify purity using a C18 column with UV detection (λ = 254 nm).

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Answer :

- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or trends.

- Experimental replication : Standardize assays (e.g., cell lines, incubation times) to minimize variability.

- Quality control : Verify compound purity and storage conditions (e.g., degradation studies via TLC/HPLC) .

Q. What computational strategies can predict the reactivity and stability of 1-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)thiourea in solution?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents to assess stability.

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) on reactivity using databases like PubChem .

Q. What advanced experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

- Answer :

- Fragment-based design : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) to isolate pharmacophores .

- High-throughput screening (HTS) : Test derivatives against target enzymes (e.g., kinases) using 96-well plate assays.

- Free-Wilson analysis : Quantify contributions of specific functional groups to bioactivity .

Q. How can researchers integrate heterogeneous catalysis to improve the scalability of this compound’s synthesis?

- Answer :

- Catalyst screening : Test Pd/C, Ni, or zeolites for coupling reactions to enhance yield and reduce byproducts.

- Flow chemistry : Optimize continuous synthesis in microreactors for improved heat/mass transfer .

Data Contradiction Analysis Framework

| Source of Contradiction | Resolution Strategy | Example |

|---|---|---|

| Variability in bioassays | Standardize protocols (e.g., IC50 measurement via MTT assay) | Compare cytotoxicity data across cell lines |

| Impurity interference | Re-purify compounds via column chromatography | Address discrepancies in IC50 values |

| Solvent effects on reactivity | Conduct solvatochromic studies | Resolve conflicting kinetic data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.